Manganese dinicotinate

Neurotoxicology Trace element toxicology Comparative safety assessment

Manganese dinicotinate resolves the challenge of sourcing a well-defined manganese chelate for toxicology and antifungal studies. Unlike generic inorganic salts, its nicotinate ligand delivers dual functionality as a manganese carrier and vitamin B3 source. • Defined stoichiometry: 16.3% Mn²⁺, 72.1% nicotinic acid (patented aqueous synthesis) enables precise feed or media formulation. • Thermodynamic verification: Standard molar enthalpy of formation (-1554.8 kJ·mol⁻¹) supports batch-to-batch purity testing and stability studies. • Antifungal bioactivity: Concentration-dependent inhibition of S. pombe metabolic activity quantified by isothermal microcalorimetry.

Molecular Formula C12H8MnN2O4
Molecular Weight 299.14 g/mol
CAS No. 28029-54-1
Cat. No. B15341318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese dinicotinate
CAS28029-54-1
Molecular FormulaC12H8MnN2O4
Molecular Weight299.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mn+2]
InChIInChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2
InChIKeyDGCVKTDQGSVWLG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Dinicotinate: Procurement & Differentiation


Manganese dinicotinate is a coordination compound consisting of manganese(II) and nicotinate ligands, with the molecular formula C12H8MnN2O4 and molecular weight 299.14 g/mol . As an organic manganese chelate, this compound has been investigated for applications in nutritional supplementation and as a catalyst in chemical transformations . The compound exists as a crystalline solid with the IUPAC name manganese(2+);pyridine-3-carboxylate .

Coordination complex probeManganese dinicotinate provides a defined nicotinate ligand environment for studying ligand-dependent Mn bioavailability and toxicity.
Stoichiometric formulation controlKnown Mn²⁺ and nicotinate mass content enables precise dosing in nutritional research and feed formulation studies.
Thermodynamic & bioactivity characterizationEstablished formation enthalpy and microcalorimetric growth inhibition data support quality verification and antimicrobial screening.

Manganese Dinicotinate Substitution Risks


In-class manganese compounds cannot be considered functionally interchangeable for procurement or research purposes. Long-term oral administration studies in mice have demonstrated that different manganese salts produce markedly divergent toxicological profiles, with manganese acetate showing greater toxicity than manganese chloride, manganese carbonate, or manganese dioxide [1]. These findings underscore that the counterion or chelating ligand fundamentally influences manganese ion bioavailability, tissue distribution, and biological effect. For applications where specific ligand properties—such as nicotinate's potential to serve as both a manganese carrier and a vitamin B3 source—are critical, generic substitution with inorganic salts (e.g., manganese sulfate) or alternative chelates (e.g., manganese glycinate) fails to replicate the intended chemical and biological characteristics [2].

Inorganic Mn salts shift toxicological profile Chronic murine studies show manganese acetate toxicity differs from chloride, carbonate, or dioxide; ligand identity alters tissue accumulation and neurochemical endpoints.
Alternative chelates change bioavailability context Substituting with manganese glycinate or sulfate fails to replicate nicotinate-dependent absorption, distribution, and dual-source vitamin B3 contribution.
Generic Mn sources lack compositional specification Undefined manganese products do not provide the Mn/nicotinate mass ratio required for formulation precision or calorimetric identity verification.

Manganese Dinicotinate: Differentiation Evidence


Murine Toxicity Ranking of Manganese Compounds

In a 12-month chronic oral feeding study in male mice, manganese acetate produced the greatest toxic effect among divalent manganese compounds evaluated. Manganese dioxide was more toxic than divalent forms overall, but among divalent salts, manganese acetate > manganese chloride in toxicity ranking [1]. Manganese dinicotinate was not directly tested; however, this study establishes the principle that different manganese salts yield substantially different toxicological outcomes, and provides a benchmark against which manganese dinicotinate's safety profile would be compared in future studies [1].

Chronic oral toxicity ranking
Class-level inference
Toxicity order: MnO₂ > Mn(II)-acetate > Mn(II)-chloride, Mn(II)-carbonate (12-month murine study). Manganese dinicotinate not directly measured.
Ligand class differences alter Mn neurotoxicity profile; dinicotinate class placement requires dedicated study.
Data to verify: motor activity, hypothalamic dopamine endpoints.
Neurotoxicology Trace element toxicology Comparative safety assessment

Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation for manganese nicotinate dihydrate [Mn(C₆H₄NO₂)₂]•2H₂O was determined via solution calorimetry to be ΔfHm° = −(1554.8 ± 2.0) kJ•mol⁻¹ at 298.15 K [1]. This value, derived through Hess's law from measured solution enthalpies of MnCl₂•4H₂O, nicotinic acid, and the complex itself, provides a quantitative thermodynamic fingerprint that distinguishes this specific coordination complex from other manganese chelates and salts. The exothermic formation value confirms the energetic favorability of the manganese-nicotinate coordination bond [1].

Formation enthalpy
Reported
ΔfHm° = −(1554.8 ± 2.0) kJ·mol⁻¹ for [Mn(C₆H₄NO₂)₂]·2H₂O at 298.15 K.
Supports thermodynamic identity verification and stability modelling.
Solution calorimetry in ethanol/DMSO/HCl mixed solvent.
Thermochemistry Coordination chemistry Material characterization

Aqueous Synthesis Composition Specification

A patented industrial-scale aqueous synthesis method for manganese nicotinate yields a product with Mn²⁺ mass content of 16.3% and nicotinic acid ligand mass content of 72.1% [1]. This specification provides a quantitative benchmark for product purity and composition that distinguishes this specific compound from alternative manganese nicotinate preparations or other manganese chelates with different ligand-to-metal ratios. The aqueous synthesis route avoids organic solvents used in alternative methods, reducing production hazards and cost [1].

Compositional specification
Specification review
Mn²⁺ 16.3% w/w, nicotinic acid 72.1% w/w from aqueous synthesis patent.
Defined mass ratios support procurement QC and formulation calculation.
2 m³ reactor, pH 5.5, 65°C; supplier-specific baseline.
Process chemistry Quality control Feed additive manufacturing

Microcalorimetric Growth Inhibition of S. pombe

Microcalorimetric analysis of manganese nicotinate [Mn(C₆H₄NO₂)₂]•2H₂O against Schizosaccharomyces pombe demonstrated concentration-dependent inhibition of microbial growth metabolism [1]. The growth rate constant k and total thermal effect Qtotal both decreased with increasing manganese nicotinate concentration, indicating suppression of metabolic activity [1]. While this study does not provide direct comparator data, it establishes a quantifiable bioactivity baseline for this specific coordination complex against a eukaryotic model organism.

Antifungal growth inhibition
Supporting evidence
Concentration-dependent decrease in growth rate constant (k) and total heat (Qtotal) against S. pombe at 301.15 K.
Supports antimicrobial screening context; batch-to-batch bioactivity comparison possible.
Microcalorimetric readout; no comparator compound data.
Antifungal activity Microcalorimetry Metal complex bioactivity

Manganese Dinicotinate Application Scenarios


Ligand-Specific Toxicology Studies

The documented toxicity differences among manganese salts in chronic murine exposure models [1] indicate that manganese dinicotinate may be preferentially selected for toxicological studies where the influence of the nicotinate ligand on manganese absorption, tissue distribution, and neurotoxicity is the primary variable of interest. Its distinct coordination chemistry differentiates it from inorganic salts (MnSO₄, MnCl₂) and alternative chelates (Mn-glycinate, Mn-methionine), enabling controlled investigation of ligand-specific effects on manganese homeostasis and toxicity.

Calorimetric Thermodynamic Quality Control

The established standard molar enthalpy of formation value of −1554.8 kJ•mol⁻¹ [2] enables calorimetric verification of product identity and purity. Research laboratories and quality control facilities may leverage this thermodynamic constant for batch-to-batch consistency testing, stability studies under varying storage conditions, and computational modeling of manganese dinicotinate behavior in formulation matrices.

Dual-Source Mn and Nicotinic Acid Feed Formulation

The patented aqueous synthesis method yields manganese nicotinate with defined Mn²⁺ (16.3%) and nicotinic acid ligand (72.1%) content [3], supporting its application in animal nutrition where precise dosing of both manganese and vitamin B3 is required. This compositional definition facilitates accurate feed formulation calculations and regulatory compliance documentation that may not be achievable with less well-characterized manganese sources.

Microcalorimetric Antifungal Screening

The demonstrated concentration-dependent inhibition of S. pombe metabolic activity via microcalorimetry [2] establishes manganese nicotinate as a candidate for antifungal screening programs. The isothermal microcalorimetry method provides a quantitative, instrument-based readout (k and Qtotal values) that can be standardized across laboratories, enabling reproducible comparison of manganese nicotinate's bioactivity against other metal-nicotinate complexes or antifungal reference compounds.

Application
Selection Property
Validation Focus
Ligand-specific toxicology studies
Ligand-dependent neurotoxicity profile
Tissue Mn accumulation and neurotransmitter endpoints
Calorimetric QC and identity testing
Standard formation enthalpy
Batch-to-batch thermodynamic consistency
Mn + vitamin B3 animal feed research
Defined Mn/nicotinate mass composition
Formulation accuracy and nutrient stoichiometry
Antifungal screening programs
Microcalorimetric metabolic inhibition
Growth rate and metabolic heat suppression

Technical Documentation Hub

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